molecular formula C20H18N2O6S B2672456 (Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865197-57-5

(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2672456
CAS No.: 865197-57-5
M. Wt: 414.43
InChI Key: JNUQCANIGZROFP-MRCUWXFGSA-N
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Description

(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C20H18N2O6S and its molecular weight is 414.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities, including thiazole and benzothiazole derivatives, have been synthesized and characterized, providing a foundation for understanding the chemistry of the compound . The synthesis of these compounds often involves multi-step reactions, including condensation and cyclization processes, which are crucial for the formation of the heterocyclic core. These synthetic methodologies could be relevant for the synthesis of "(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate" and offer insights into its potential reactivity and applications in various fields of scientific research (Žugelj et al., 2009).

Antimicrobial Activity

Thiazole and benzothiazole derivatives exhibit antimicrobial properties, making them of interest in the development of new antimicrobial agents. Studies have demonstrated that these compounds can be moderately active against various bacterial and fungal species, suggesting potential applications in combating infectious diseases. For instance, compounds synthesized from imino-4-methoxyphenol thiazole derived Schiff bases showed moderate activity against bacteria and fungi, indicating the potential of such compounds in antimicrobial research (Vinusha et al., 2015).

Anticancer Properties

Some thiazole derivatives have been explored for their anticancer properties, highlighting the potential of these compounds in the development of novel anticancer therapies. The structural features of thiazole and related compounds, including their ability to interact with biological targets, make them candidates for anticancer drug discovery. This area of research remains promising for the development of new therapeutic agents against various types of cancer.

Green Chemistry Applications

The synthesis of thiazole derivatives has also been explored in the context of green chemistry, with efforts to develop more sustainable and environmentally friendly synthetic methods. For example, a green synthesis approach involving a three-component tandem reaction in ionic liquid media has been reported, offering an efficient and eco-friendly route to synthesize functionalized thiazol-2(3H)-imines. This approach highlights the potential for utilizing green chemistry principles in the synthesis of complex molecules, including "this compound" (Shahvelayati et al., 2017).

Properties

IUPAC Name

methyl 3-(2-methoxy-2-oxoethyl)-2-(2-phenoxyacetyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-26-18(24)11-22-15-9-8-13(19(25)27-2)10-16(15)29-20(22)21-17(23)12-28-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUQCANIGZROFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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